3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1114915-33-1
VCID: VC6513341
InChI: InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

CAS No.: 1114915-33-1

Cat. No.: VC6513341

Molecular Formula: C21H17BrN4OS

Molecular Weight: 453.36

* For research use only. Not for human or veterinary use.

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine - 1114915-33-1

Specification

CAS No. 1114915-33-1
Molecular Formula C21H17BrN4OS
Molecular Weight 453.36
IUPAC Name 3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Standard InChI Key ITGVRIIAKZYIDV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C

Introduction

The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic derivative that combines pyridazine and oxadiazole moieties. These structural motifs are known for their significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of sulfur-based linkers and halogenated aromatic groups enhances the compound's bioactivity by improving molecular interactions with biological targets.

Structural Features

FeatureDetails
Core StructurePyridazine (six-membered aromatic ring with two nitrogen atoms)
Substituents- 4-Bromophenyl group on the oxadiazole ring
- Sulfanyl (-S-) linker between oxadiazole and pyridazine
- Dimethylphenyl group attached to pyridazine
Key Functional Groups- Bromine atom (halogen)
- Oxadiazole (five-membered heterocyclic ring with oxygen and nitrogen)
- Sulfanyl (-S-) bridge

This complex structure allows for diverse interactions with biological macromolecules, making it a promising candidate for drug development.

Synthesis

The synthesis of such compounds typically involves multi-step reactions:

  • Formation of the Oxadiazole Ring:

    • The 1,2,4-oxadiazole core is synthesized via cyclization reactions involving hydrazides and nitriles.

    • Substituents like the bromophenyl group are introduced during or after cyclization.

  • Attachment of the Sulfanyl Linker:

    • A thiol or sulfide precursor is reacted with the oxadiazole intermediate to introduce the sulfanyl bridge.

  • Functionalization of Pyridazine:

    • The pyridazine core is functionalized with dimethylphenyl groups through electrophilic substitution or coupling reactions.

  • Final Coupling:

    • The oxadiazole-sulfanyl intermediate is coupled with the functionalized pyridazine under controlled conditions to yield the target compound.

Anti-inflammatory Activity

Pyridazine derivatives are known inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. The oxadiazole moiety may further enhance this activity by stabilizing interactions at the enzyme's active site .

Anticancer Potential

Pyridazine-based compounds have shown promise as kinase inhibitors in cancer research. The bromophenyl group may improve selectivity for specific kinases involved in tumor growth .

Analytical Characterization

The identity and purity of the compound can be confirmed using advanced techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation; confirms connectivity and chemical environment .
Mass Spectrometry (MS)Molecular weight determination and fragmentation pattern analysis .
Infrared Spectroscopy (IR)Identification of functional groups like sulfanyl and oxadiazole .

Table: Comparative Activities of Pyridazine Derivatives

CompoundActivityTarget
Pyridazine derivatives with halogen substituentsAnti-inflammatoryCOX-2 enzyme
Oxadiazole-linked pyridazinesAntimicrobialBacterial enzymes
Bromophenyl-pyridazinesAnticancerKinases (e.g., TRKA, TRKB)

The compound's unique combination of structural features suggests it may exhibit a broad spectrum of bioactivities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator